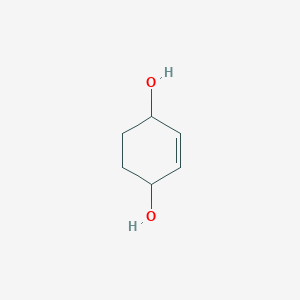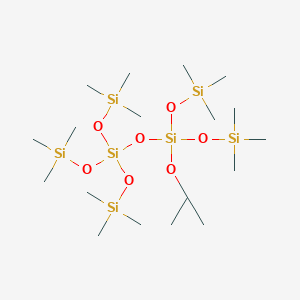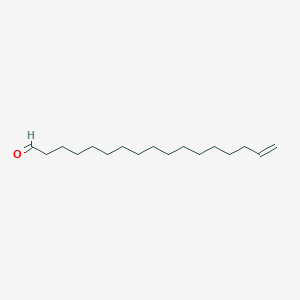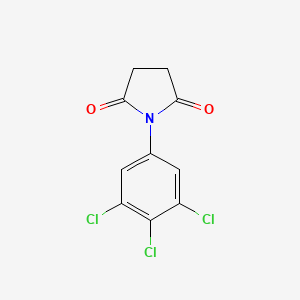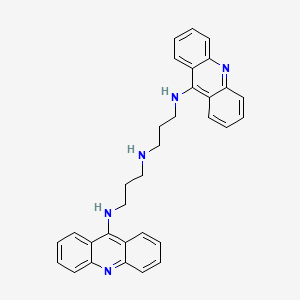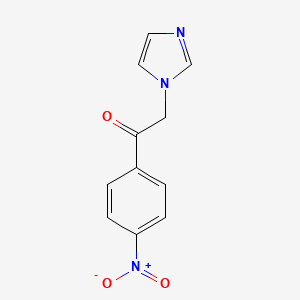
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is a chemical compound that features an imidazole ring attached to a nitrophenyl group via an ethanone linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and nitrophenyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitroacetophenone with imidazole. One common method is as follows:
Starting Materials: 4-nitroacetophenone and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation: The ethanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Imidazol-1-yl-1-(4-aminophenyl)ethanone.
Substitution: Various substituted imidazole derivatives.
Oxidation: Carboxylic acid derivatives of the ethanone linkage.
Wissenschaftliche Forschungsanwendungen
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions.
Materials Science: The compound’s unique structure allows it to enhance the properties of materials by providing stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethane: Similar structure but with an ethane linkage instead of an ethanone.
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanamine: Similar structure but with an amine group instead of a ketone.
Uniqueness
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is unique due to the presence of both the imidazole and nitrophenyl groups, which confer distinct chemical properties. The ethanone linkage provides additional reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
37910-79-5 |
|---|---|
Molekularformel |
C11H9N3O3 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H9N3O3/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2 |
InChI-Schlüssel |
SBPGWXSTCFNGPY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-] |
Synonyme |
N-(4-nitrophenacyl)imidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


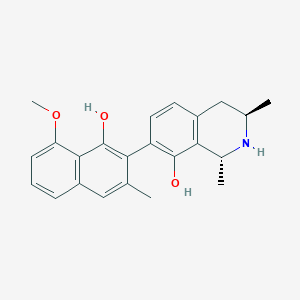
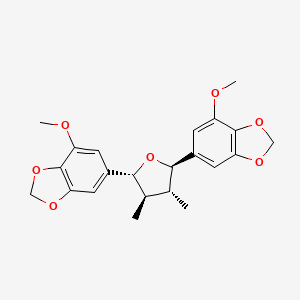
![1-(2,3-Dihydroindol-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1202585.png)
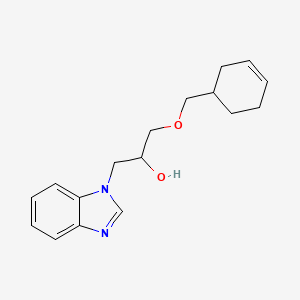
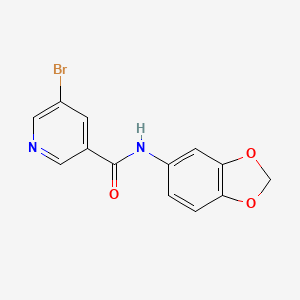
![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)
![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
